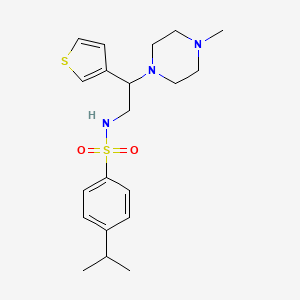

4-isopropyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O2S2/c1-16(2)17-4-6-19(7-5-17)27(24,25)21-14-20(18-8-13-26-15-18)23-11-9-22(3)10-12-23/h4-8,13,15-16,20-21H,9-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSHHDUMQMBONV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-isopropyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, with the CAS number 954701-49-6, is a sulfonamide compound characterized by its complex structure which includes an isopropyl group, a piperazine ring, and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 407.59 g/mol

- Functional Groups : Sulfonamide, isopropyl, piperazine, thiophene

Antibacterial Properties

The primary biological activity of 4-isopropyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is its antibacterial effect , attributed to its ability to inhibit dihydropteroate synthase (DHPS). This enzyme is crucial for folate synthesis in bacteria, and its inhibition leads to bacteriostatic effects, preventing bacterial growth and division. In vitro studies have confirmed its efficacy against various bacterial strains, showcasing significant potential as an antibacterial agent.

Anticancer Activity

Recent investigations have highlighted the compound's potential in cancer treatment. The unique combination of functional groups may enhance its interaction with biological targets involved in cancer pathways. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms similar to those of established anticancer agents. For example, compounds with structural similarities have shown promising results in inhibiting the proliferation of cancer cells such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential. Below is a table summarizing the features and biological activities of related sulfonamide derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Basic sulfonamide structure | Antibacterial |

| Fluorobenzenesulfonamide | Fluorine substitution on benzene | Anticancer |

| Thiophene-containing sulfonamides | Thiophene ring and sulfonamide group | Antibacterial |

The distinct combination of a piperazine ring and thiophene moiety in 4-isopropyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide may confer unique biological activities compared to simpler sulfonamides or other derivatives.

Case Studies and Research Findings

- Inhibition Studies : Assays measuring the impact of this compound on bacterial growth have demonstrated its effectiveness as a DHPS inhibitor. The concentration required for significant inhibition aligns with those seen in other sulfonamide compounds known for their antibacterial properties.

- Cytotoxicity Assays : In studies involving various cancer cell lines, including MCF-7 and U-937, the compound exhibited cytotoxic effects at sub-micromolar concentrations. Flow cytometry analyses revealed that it acts as a potent inducer of apoptosis in these cell lines, indicating its potential as an anticancer agent .

- Synergistic Effects : Further research has explored the compound's efficacy in combination with other therapeutic agents to assess potential synergistic effects. Such studies are vital for understanding how this compound could be integrated into existing treatment regimens for bacterial infections and cancers.

Scientific Research Applications

Antibacterial Properties

The compound exhibits significant antibacterial activity attributed to its ability to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, thereby preventing bacterial growth and division. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Klebsiella pneumoniae | Effective |

These findings suggest that the compound could serve as a lead candidate for developing new antibacterial agents, especially against multidrug-resistant pathogens.

Anticancer Activity

Recent investigations have highlighted the compound's potential in cancer treatment. The unique combination of functional groups may enhance its interaction with biological targets involved in cancer pathways. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms similar to established anticancer agents. Notable findings include:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- U-937 (monocytic leukemia)

The compound has shown promising results in inhibiting the proliferation of these cancer cells, suggesting its utility as a potential anticancer agent.

Enzyme Inhibition Studies

The compound's structure allows it to interact with various enzymes, making it a candidate for enzyme inhibition studies. For instance, similar sulfonamides have been evaluated for their inhibitory effects on enzymes such as:

| Enzyme | Potential Activity |

|---|---|

| α-glucosidase | Inhibitory potential relevant for type 2 diabetes mellitus |

| Acetylcholinesterase | Investigated for Alzheimer's disease treatment |

These studies indicate that derivatives of this compound could be developed into therapeutic agents targeting metabolic and neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 3-Fluoro-4-Methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 946356-85-0)

This analog (C₁₈H₂₄FN₃O₃S₂, MW 413.5) shares the ethyl-piperazine-thiophene backbone but differs in aromatic substituents: a fluoro and methoxy group replace the isopropyl at the 4-position of the benzene ring .

| Property | Target Compound | 3-Fluoro-4-Methoxy Analog |

|---|---|---|

| Molecular Formula | C₁₉H₂₈N₃O₂S₂ (estimated) | C₁₈H₂₄FN₃O₃S₂ |

| Molecular Weight | ~414.5 (estimated) | 413.5 |

| Aromatic Substituents | 4-isopropyl | 3-fluoro, 4-methoxy |

| Electronic Effects | Electron-donating (isopropyl) | Electron-withdrawing (F), donating (OCH₃) |

| Lipophilicity (LogP) | Higher (hydrophobic isopropyl) | Lower (polar OCH₃ and F) |

Implications :

- The fluoro and methoxy substituents in the analog introduce polar interactions, which may improve solubility and binding to polar enzyme active sites (e.g., kinases or proteases) .

Thiophene-Containing Analogues from Antibacterial Research

Compounds such as 2-methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole (5b) share the thiophen-3-yl group but feature an imidazole core instead of a benzenesulfonamide . These analogs demonstrated antibacterial activity, suggesting that the thiophene moiety contributes to microbial target engagement. However, the sulfonamide group in the target compound may confer distinct mechanisms, such as inhibition of folate biosynthesis or ion channels .

Sulfonamide Derivatives from Biopharmacule Speciality Chemicals

Examples like N-[4-(2-chloroacetyl)phenyl]methanesulfonamide (BP 27790257933-82-7) highlight the diversity of sulfonamide applications. The chloroacetyl group in this derivative enables covalent binding to targets, a feature absent in the target compound. Another analog, N-[4-(4-fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide, incorporates a pyrimidine ring, emphasizing the role of heterocycles in modulating selectivity .

Research Findings and Trends

- Synthetic Routes : The target compound’s synthesis likely involves sulfonylation of 4-isopropylbenzene, followed by N-alkylation to introduce the ethyl-piperazine-thiophene chain. Similar methods are described for analogs in and .

- Biological Potential: While direct data on the target compound’s activity is lacking, structural parallels to antimicrobial and kinase-inhibiting sulfonamides suggest possible applications in infectious disease or oncology.

Q & A

Q. What are the critical steps for synthesizing 4-isopropyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzenesulfonamide core. Key steps include:

- Piperazine ring formation : Alkylation of 4-methylpiperazine with a thiophene-containing epoxide or halide intermediate under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .

- Sulfonamide coupling : Reacting the isopropyl-substituted benzenesulfonyl chloride with the amine intermediate in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Optimizing stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and reaction time (4–6 hours) improves yields to ~65–75% .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the 4-methylpiperazine (δ 2.3–2.5 ppm for N–CH), thiophene (δ 6.8–7.2 ppm for aromatic protons), and sulfonamide (δ 3.1–3.4 ppm for S–NH) moieties .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) to assess purity (>98%) and detect impurities .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H] peak at m/z ~520) and fragmentation patterns .

Q. How can initial bioactivity screening be designed to evaluate this compound’s therapeutic potential?

- Methodological Answer :

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to measure IC values. Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle) .

- Enzyme inhibition studies : Screen for kinase or protease inhibition using fluorescence-based assays (e.g., ATPase activity for kinases). Compare results to structurally similar sulfonamides .

- Solubility and stability : Use shake-flask methods (PBS pH 7.4) to assess aqueous solubility and LC-MS to monitor degradation under physiological conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to enhance this compound’s bioactivity?

- Methodological Answer :

- Core modifications : Replace the isopropyl group with bulkier tert-butyl or electron-withdrawing groups (e.g., nitro) to evaluate effects on receptor binding .

- Piperazine substitution : Compare 4-methylpiperazine with 4-benzyl or 4-acetylpiperazine derivatives to assess pharmacokinetic impacts (e.g., logP, plasma protein binding) .

- Thiophene replacement : Substitute thiophen-3-yl with furan or pyridine rings to probe heterocycle-dependent activity against specific targets (e.g., GPCRs) .

- Data-driven SAR : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like carbonic anhydrase IX, followed by in vitro validation .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability (oral and IV routes), half-life (t), and tissue distribution in rodent models. Low oral bioavailability may explain in vitro-in vivo discrepancies .

- Metabolite identification : Use LC-MS/MS to detect active metabolites (e.g., N-oxides or sulfone derivatives) that may contribute to efficacy .

- Dose optimization : Conduct dose-response studies in xenograft models to identify subtherapeutic vs. toxic doses. Pair with histopathology to assess off-target effects .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

- Methodological Answer :

- QSAR models : Train models on datasets of known BBB-penetrant sulfonamides to predict logBB values. Key descriptors include polar surface area (<90 Å) and logP (2–3.5) .

- Molecular dynamics simulations : Simulate compound-membrane interactions (e.g., with CHARMM-GUI) to identify structural features (e.g., thiophene hydrophobicity) that enhance passive diffusion .

- In silico toxicity screening : Use ADMET predictors (e.g., SwissADME) to flag derivatives with high hERG channel binding or hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.